
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTU and is a member of the thiourea family. MTU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of MTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MTU has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and physiological effects:
MTU has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. MTU has also been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
MTU has several advantages for laboratory experiments, including its high yield and ease of synthesis. However, MTU has limitations, including its poor solubility in water and its potential toxicity. Researchers must use caution when working with MTU and follow appropriate safety protocols.
Future Directions
There are several future directions for the study of MTU. Further research is needed to fully understand the mechanism of action of MTU and its potential therapeutic applications. Additionally, studies are needed to optimize the synthesis of MTU and improve its solubility and toxicity profile. Finally, the potential use of MTU as a diagnostic tool or in combination with other therapies should be explored.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is a compound with potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. MTU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. Further research is needed to fully understand the potential of MTU as a therapeutic agent and to optimize its synthesis and safety profile.
Synthesis Methods
MTU can be synthesized using various methods, including the reaction of 2-chloromethylthiophene and 3-methoxyaniline in the presence of a base, or the reaction of 2-chloromethylthiophene and 3-methoxyaniline in the presence of a palladium catalyst. The yield of MTU varies depending on the method used, with the highest yield reported to be 79%.
Scientific Research Applications
MTU has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that MTU can inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. MTU has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, MTU has been studied for its anti-viral properties, inhibiting the replication of HIV-1.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-16-11-5-2-4-10(8-11)15-13(17)14-9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRZHTVQFSZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

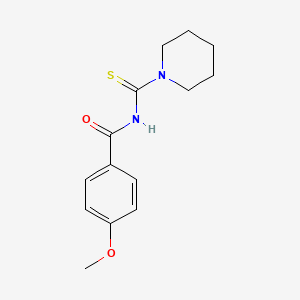
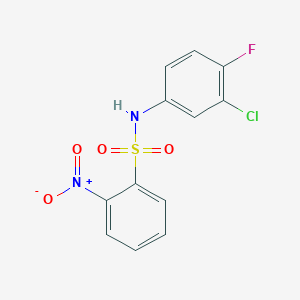


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
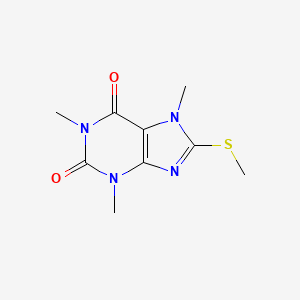
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)

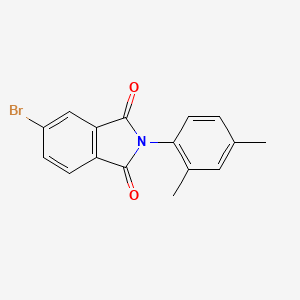
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
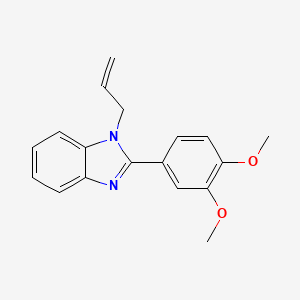
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)